3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Description
Properties
IUPAC Name |
3-bromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-11-8-4-5-13-7-9(8)15(14-11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNKYLRTNDVIHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3)C(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Given its structural similarity to other pyrazolo[3,4-c]pyridine derivatives, it may interact with various enzymes or receptors in the body, leading to changes in cellular function.
Result of Action
It is anticipated that future studies will provide more insight into the biological activities of this compound.
Action Environment
The action, efficacy, and stability of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details about how these factors affect the compound’s action are currently unknown.
Biological Activity
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H14BrN3O
- CAS Number : 1416714-63-0
- Molecular Weight : 312.17 g/mol
- Purity : ≥95%
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired heterocyclic structure. The presence of the tetrahydro-pyran moiety is critical for enhancing the compound's biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
-
Cytotoxicity Studies :
- In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells. The IC50 values ranged from 28.8 to 124.6 µM, indicating a promising therapeutic index compared to conventional chemotherapeutics .
-
Mechanism of Action :
- Molecular docking studies have suggested that this compound acts as an inhibitor of key protein kinases involved in cancer progression, such as EGFR and MEK1. Binding affinities were reported with ΔG values averaging around -9.95 kcal/mol for MEK1, suggesting strong interactions within the active sites of these enzymes .
Other Biological Activities
Beyond anticancer properties, preliminary investigations indicate potential activities against other biological targets:
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity, although further studies are required to elucidate their efficacy and mechanisms.
Study 1: Antitumor Hybrid Synthesis
A recent study synthesized a series of antitumor hybrids incorporating the pyrazolo[3,4-c]pyridine scaffold. The results demonstrated enhanced antiproliferative properties compared to their analogs. Notably, derivatives containing the pyrazolo structure exhibited superior binding affinities to cancer-related kinases .
Study 2: Structure–Activity Relationship (SAR)
Research focusing on SAR revealed that modifications in the pyrazolo ring significantly influenced the biological activity of related compounds. The presence of halogen atoms (like bromine) was found to enhance cytotoxicity against specific cancer cell lines .
Data Tables
| Compound | IC50 (µM) | Target Kinase | Binding Energy (kcal/mol) |
|---|---|---|---|
| 3-Bromo-Pyrazolo | 28.8 - 124.6 | EGFR | -10.68 |
| Other Derivative | >150 | MEK1 | -9.95 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on core structure, substituent positions, protecting groups, and functional modifications. Key differences in reactivity, physicochemical properties, and applications are highlighted.
Positional Isomers and Core Variations
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
- Core : Pyrazolo[3,4-c]pyridine.
- Substituents : Bromine at position 5, THP at position 1.
- Key Differences : Bromine at position 5 alters electronic distribution and reactivity. This positional isomer may exhibit reduced cross-coupling efficiency compared to the 3-bromo derivative due to steric hindrance .
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
- Core : Pyrazolo[3,4-b]pyridine.
- Substituents : Bromine at position 3, THP at position 1.
- This impacts interactions in biological systems and synthetic versatility .
3-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
- Core : Pyrazolo[3,4-b]pyridine.
- Substituents : Bromine at position 3, fluorine at position 5, THP at position 1.
- Key Differences : Fluorine’s electron-withdrawing nature increases electrophilicity at the bromine site, enhancing reactivity in Suzuki-Miyaura couplings. Predicted boiling point: 421.1±45.0°C .
Functional Group Modifications
3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
- Modification : Methoxy group at position 5.
- Increases lipophilicity (logP ~2.1) compared to non-substituted analogs .
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
- Modification : Iodine at position 3, bromine at position 5.
- Impact : Iodine’s larger atomic radius and polarizability make it superior for heavy-atom derivatization or radiolabeling. However, steric bulk may complicate synthetic steps .
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Protecting Group Variations
3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine
- Protecting Group : Methyl instead of THP.
- Impact : Smaller methyl group reduces steric hindrance, facilitating reactions at position 1. Lower molecular weight (212.05 g/mol ) improves solubility but decreases stability under acidic conditions .
Q & A
Q. What are the key synthetic routes for preparing 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step sequences involving cyclization, bromination, and protecting group strategies. For example, pyrazolo[3,4-c]pyridine scaffolds can be generated by reacting hydrazine derivatives with substituted pyridine precursors under reflux conditions (e.g., 110°C for 16 hours in anhydrous hydrazine) . Bromination is achieved using HBr or NBS, with Boc (tert-butoxycarbonyl) or THP (tetrahydro-2H-pyran-2-yl) groups protecting reactive nitrogen sites to prevent side reactions. Optimization involves adjusting stoichiometric ratios (e.g., 8.0 equiv hydrazine), catalysts (e.g., DMAP, Et₃N), and purification methods (e.g., column chromatography, recrystallization) to improve yields (up to 88% reported) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for verifying the core structure and substituent positions. Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution (HRMS) confirms molecular weight and bromine isotope patterns. High-performance liquid chromatography (HPLC) or LC-MS monitors purity (>97% by HPLC), while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. What is the role of the tetrahydro-2H-pyran-2-yl (THP) group in this compound, and how does it influence reactivity?
The THP group acts as a protecting group for the pyrazole nitrogen, preventing unwanted nucleophilic substitution or oxidation during subsequent reactions. Its stability under acidic or basic conditions allows selective deprotection (e.g., using trifluoroacetic acid or HCl) after functionalization. However, acid-catalyzed deprotection may lead to unexpected side reactions, such as ipso-methylation, highlighting the need for controlled conditions .
Q. What safety precautions are critical when handling this compound in laboratory settings?
The compound is toxic upon ingestion, inhalation, or skin contact. Key precautions include:
- Using personal protective equipment (gloves, goggles, lab coats).
- Working in a fume hood to avoid inhalation of dust/aerosols.
- Storing in airtight containers away from heat and moisture. Emergency protocols include rinsing eyes with water (15+ minutes), decontaminating skin with soap/water, and immediate medical attention for ingestion .
Q. What are common derivatives of this compound, and how are they synthesized?
Derivatives include halogenated (e.g., 4-iodo), borylated (e.g., Suzuki-Miyaura cross-coupling precursors), and aryl-substituted analogs. For example, C-3 borylation using Pd catalysts enables further functionalization, while iodination at C-7 via TMPMgCl·LiCl metalation provides handles for diversification .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrazolo[3,4-c]pyridine core be achieved for targeted modifications?
Sequential metalation strategies enable vectorial functionalization. For instance, C-3 can be borylated using Ir-catalyzed directed C–H activation, followed by Suzuki coupling with aryl halides. Subsequent C-7 iodination via Grignard reagents (TMPMgCl·LiCl) allows orthogonal modifications. Computational modeling (DFT) aids in predicting regioselectivity and transition states .
Q. What methodologies are used to evaluate the biological activity of this compound and its derivatives?
Antiproliferative activity is assessed using colorimetric assays (e.g., MTT or SRB) against cancer cell lines (e.g., HCT-116, MCF-7). IC₅₀ values are calculated from dose-response curves, while mechanistic studies include apoptosis assays (Annexin V staining) and cell-cycle analysis (flow cytometry). Structure-activity relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing groups at C-3 enhance cytotoxicity) .
Q. How do reaction mechanisms explain unexpected outcomes in synthetic pathways (e.g., ipso-methylation instead of deprotection)?
Acid-catalyzed THP deprotection with TFA may lead to ipso-methylation due to the thermodynamic stability of the 1H-pyrazolo[3,4-c]pyridine core. Computational studies (e.g., NBO analysis) reveal that methyl migration to N-1 is favored over N-2 due to lower activation energy. This underscores the importance of kinetic vs. thermodynamic control in reaction design .
Q. How can contradictory data in synthetic yields or product distributions be resolved?
Discrepancies often arise from impurities in starting materials, variable catalyst activity (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂), or moisture sensitivity. Systematic optimization using design of experiments (DoE) identifies critical parameters (e.g., temperature, solvent polarity). For example, THF vs. DMF may alter reaction rates in Suzuki couplings due to differing coordination effects .
Q. What computational tools are employed to predict the compound’s reactivity and interactions with biological targets?
Molecular docking (AutoDock, Glide) models binding to targets like GPR119 or kinases. QSAR models correlate electronic descriptors (HOMO/LUMO energies, Hammett constants) with bioactivity. Density functional theory (DFT) calculates transition-state geometries for mechanistic insights, while molecular dynamics (MD) simulations assess protein-ligand stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
